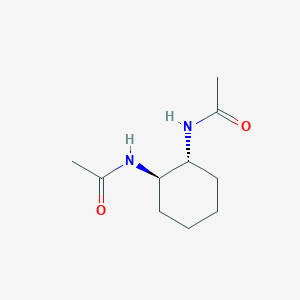

trans-N,N'-Diacetylcyclohexane-1,2-diamine

CAS No.: 70924-78-6

Cat. No.: VC3967054

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70924-78-6 |

|---|---|

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | N-[(1R,2R)-2-acetamidocyclohexyl]acetamide |

| Standard InChI | InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1 |

| Standard InChI Key | MZYLAHHTXWRMOL-NXEZZACHSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C |

| SMILES | CC(=O)NC1CCCCC1NC(=O)C |

| Canonical SMILES | CC(=O)NC1CCCCC1NC(=O)C |

Introduction

Synthesis and Structural Characterization

Acetylation of trans-1,2-Diaminocyclohexane

The primary synthesis route involves acetylation of trans-1,2-diaminocyclohexane using acetic anhydride in the presence of pyridine as a base. The reaction proceeds at room temperature over several hours, yielding the diacetylated product after recrystallization. This method ensures high stereochemical fidelity, preserving the trans configuration critical for its ligand properties.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 198.26 g/mol |

| Melting Point | 270°C |

| Solubility | Methanol (moderate) |

| Stereochemistry | (1R,2R)-configuration |

The compound’s high melting point and crystalline structure underscore its stability, making it suitable for high-temperature reactions .

Coordination Chemistry and Catalytic Applications

Ligand in Transition Metal Catalysis

trans-N,N'-Diacetylcyclohexane-1,2-diamine forms stable complexes with transition metals like palladium and copper. These complexes catalyze C–N coupling reactions, such as the N-arylation of amines and the synthesis of N-arylpyridones . For example, in copper-catalyzed systems, the ligand enhances reaction efficiency by modulating the metal’s electronic environment, enabling couplings even with unactivated aryl chlorides .

Comparison with Analogous Ligands

| Ligand | Metal Affinity | Reaction Scope |

|---|---|---|

| trans-N,N'-Diacetylcyclohexane-1,2-diamine | Moderate (Pd, Cu) | C–N couplings, enzyme studies |

| trans-N,N'-Dimethylcyclohexane-1,2-diamine | High (Cu) | N-Alkenylation, alkylation |

The acetyl groups in the diacetyl variant introduce steric bulk and electron-withdrawing effects, reducing metal affinity compared to dimethyl analogs but improving selectivity in certain substrates .

Biomedical and Enzymatic Interactions

Enzyme-Substrate Mimicry

Structural studies indicate that the compound mimics substrate analogs in enzymatic assays, particularly in probing acetyltransferases and hydrolases . Its cyclohexane backbone and acetylated amines provide a conformationally restricted scaffold that mimics natural substrates, facilitating mechanistic studies of enzyme kinetics .

Role in Medicinal Chemistry

As a precursor, trans-N,N'-Diacetylcyclohexane-1,2-diamine has been employed in synthesizing bioactive molecules, including anti-cancer agents. Researchers have utilized it to construct key intermediates in heterocyclic compounds, leveraging its rigidity to control stereochemistry in drug candidates . Derivatives of this compound are under investigation for their potential to inhibit protein-protein interactions involved in oncogenic pathways .

Comparative Analysis with Structural Analogs

trans-N,N'-Dimethylcyclohexane-1,2-diamine

| Parameter | Diacetyl Variant | Dimethyl Variant |

|---|---|---|

| Boiling Point | N/A | 78–80°C/18 mmHg |

| Density | N/A | 0.902 g/mL |

| Catalytic Applications | Selective C–N couplings | Broad N-functionalization |

The dimethyl variant’s lower steric demand makes it preferable for reactions requiring high metal reactivity, whereas the diacetyl derivative offers tailored selectivity .

Recent Advances and Future Directions

Recent studies emphasize the compound’s role in asymmetric catalysis, particularly in synthesizing enantiomerically pure pharmaceuticals . Future research may explore its application in photoactive metal-organic frameworks (MOFs) or as a chiral resolving agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume